molecular formula C18H14Br2N4O3 B11668294 N'-[(3Z)-5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-({[(1E)-1-(4-bromophenyl)ethylidene]amino}oxy)acetohydrazide

N'-[(3Z)-5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-({[(1E)-1-(4-bromophenyl)ethylidene]amino}oxy)acetohydrazide

Cat. No.: B11668294
M. Wt: 494.1 g/mol
InChI Key: BJZATSXFGCWPFB-YPJPKSQCSA-N
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Description

N’-[(3Z)-5-BROMO-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]-2-{[(E)-[1-(4-BROMOPHENYL)ETHYLIDENE]AMINO]OXY}ACETOHYDRAZIDE is a complex organic compound characterized by its unique structure, which includes bromine atoms, an indole core, and an acetohydrazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(3Z)-5-BROMO-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]-2-{[(E)-[1-(4-BROMOPHENYL)ETHYLIDENE]AMINO]OXY}ACETOHYDRAZIDE typically involves multiple stepsThe reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely .

Chemical Reactions Analysis

Types of Reactions

N’-[(3Z)-5-BROMO-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]-2-{[(E)-[1-(4-BROMOPHENYL)ETHYLIDENE]AMINO]OXY}ACETOHYDRAZIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxo derivatives, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

N’-[(3Z)-5-BROMO-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]-2-{[(E)-[1-(4-BROMOPHENYL)ETHYLIDENE]AMINO]OXY}ACETOHYDRAZIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N’-[(3Z)-5-BROMO-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]-2-{[(E)-[1-(4-BROMOPHENYL)ETHYLIDENE]AMINO]OXY}ACETOHYDRAZIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression regulation, and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[(3Z)-5-BROMO-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]-2-{[(E)-[1-(4-BROMOPHENYL)ETHYLIDENE]AMINO]OXY}ACETOHYDRAZIDE is unique due to its combination of an indole core with bromine atoms and an acetohydrazide moiety. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds .

Properties

Molecular Formula

C18H14Br2N4O3

Molecular Weight

494.1 g/mol

IUPAC Name

N-[(5-bromo-2-hydroxy-1H-indol-3-yl)imino]-2-[(E)-1-(4-bromophenyl)ethylideneamino]oxyacetamide

InChI

InChI=1S/C18H14Br2N4O3/c1-10(11-2-4-12(19)5-3-11)24-27-9-16(25)22-23-17-14-8-13(20)6-7-15(14)21-18(17)26/h2-8,21,26H,9H2,1H3/b23-22?,24-10+

InChI Key

BJZATSXFGCWPFB-YPJPKSQCSA-N

Isomeric SMILES

C/C(=N\OCC(=O)N=NC1=C(NC2=C1C=C(C=C2)Br)O)/C3=CC=C(C=C3)Br

Canonical SMILES

CC(=NOCC(=O)N=NC1=C(NC2=C1C=C(C=C2)Br)O)C3=CC=C(C=C3)Br

Origin of Product

United States

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